1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol
CAS No.:
Cat. No.: VC17639395
Molecular Formula: C10H13N3S
Molecular Weight: 207.30 g/mol
* For research use only. Not for human or veterinary use.
![1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol -](/images/structure/VC17639395.png)
Specification
Molecular Formula | C10H13N3S |
---|---|
Molecular Weight | 207.30 g/mol |
IUPAC Name | 1-tert-butyl-3H-imidazo[4,5-c]pyridine-2-thione |
Standard InChI | InChI=1S/C10H13N3S/c1-10(2,3)13-8-4-5-11-6-7(8)12-9(13)14/h4-6H,1-3H3,(H,12,14) |
Standard InChI Key | XYXQLLNARXPPAE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)N1C2=C(C=NC=C2)NC1=S |
Introduction
Structural Characterization and Molecular Properties
Core Framework and Substituent Effects
The imidazo[4,5-c]pyridine scaffold consists of a fused bicyclic system combining an imidazole ring (positions 1–3) and a pyridine ring (positions 4–6). In 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol, the tert-butyl group occupies the 1-position of the imidazole ring, while a thiol (-SH) group is attached to the 2-position. This substitution pattern introduces significant steric and electronic effects:
-
The bulky tert-butyl group enhances kinetic stability by hindering nucleophilic attack at the adjacent nitrogen .
-
The thiol moiety contributes to hydrogen bonding and metal coordination capabilities, which are critical for biological activity .
The molecular formula is C₁₀H₁₃N₃S, with a molar mass of 207.30 g/mol . Key structural descriptors include:
Property | Value | Source |
---|---|---|
SMILES | CC(C)(C)N1C2=C(C=NC=C2)NC1=S | |
InChIKey | YAFATTDXXXKCIQ-UHFFFAOYSA-N | |
Topological Polar Surface Area | 44.12 Ų | |
LogP (octanol-water) | 2.11 (consensus) |
Synthetic Methodologies and Crystallographic Data
Plausible Synthetic Routes
While no explicit synthesis of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol is documented, analogous imidazopyridine derivatives are typically synthesized via:
-
Cyclocondensation reactions: For example, Huang et al. synthesized 2-tert-butyl-1H-imidazo[4,5-b]pyridine by reacting 2,3-diiodopyridine with pivalamidine in the presence of Cs₂CO₃ and CuI in toluene at 110°C . Adapting this protocol, substitution with a sulfur source (e.g., Lawesson’s reagent) could introduce the thiol group.
-
Post-functionalization: Thiolation of a preformed imidazopyridine carbonyl precursor via thionation reagents .
Crystallographic Insights
Although crystallographic data for the title compound is unavailable, the orthorhombic crystal system (Pbca) observed in 2-tert-butyl-1H-imidazo[4,5-b]pyridine provides a reference :
Parameter | Value |
---|---|
Unit cell dimensions | a = 9.4795(7) Å, b = 10.7585(10) Å, c = 18.8783(13) Å |
Volume | 1925.3(3) ų |
Space group | Pbca (no. 14) |
The tert-butyl group in related structures induces torsional strain, leading to non-planar conformations that may influence packing efficiency .
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
The compound’s LogP of 2.11 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Predicted aqueous solubility is 0.348 mg/mL (ESOL model), classifying it as sparingly soluble . Its topological polar surface area (TPSA) of 44.12 Ų indicates potential for blood-brain barrier penetration, a trait leveraged in central nervous system-targeted therapies .
Metabolic Stability and Toxicity
-
Cytochrome P450 interactions: Computational models predict inhibition of CYP1A2 and CYP2C19 isoforms, necessitating caution in co-administration with drugs metabolized by these enzymes .
-
Hazard profiles: Analogous thiol-containing compounds often exhibit irritancy (H315, H319, H335) , warranting proper handling protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume